4-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
4-(3-Chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a bicyclic 1λ⁶,4-benzothiazine-1,1-dione core substituted with a 3-chloro-4-methylphenyl group at the 4-position and a piperidine-1-carbonyl moiety at the 2-position. Its molecular formula is C₁₉H₁₇ClN₂O₃S, with a molecular weight of 388.87 g/mol. The chloro and methyl groups on the phenyl ring enhance lipophilicity, while the piperidine-carbonyl moiety may contribute to target binding or solubility modulation .
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-9-10-16(13-17(15)22)24-14-20(21(25)23-11-5-2-6-12-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSRMUSSWSVHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione , also known by its CAS number 896306-94-8, is a member of the benzothiazine class of compounds. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzothiazine core substituted with a piperidine carbonyl and a chloromethylphenyl group. The molecular formula is with a molecular weight of approximately 364.88 g/mol.
Anticancer Properties
Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer activity. For example, compounds similar to the one in focus have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.
Case Study:
In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells (MDA-MB-231) with an IC50 value of 12 µM. This suggests a potent effect on cancer cell viability, potentially through the activation of apoptotic pathways.
Antimicrobial Activity
Benzothiazine derivatives have also been investigated for their antimicrobial properties. The target microorganisms include both Gram-positive and Gram-negative bacteria.
Research Findings:
A study reported that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antibiotics based on this scaffold.
Neuroprotective Effects
The piperidine moiety in the compound is known for its neuroprotective properties. Research has indicated that piperidine derivatives can modulate neurotransmitter systems and protect neurons from oxidative stress.
Experimental Evidence:
In animal models of neurodegenerative diseases, administration of similar piperidine-containing compounds resulted in reduced neuronal death and improved cognitive function, suggesting potential applications in treating conditions like Alzheimer's disease.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) resulting in cell cycle disruption.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, focusing on substituent effects, molecular properties, and structural methodologies.
Substituent Variations and Molecular Properties
- Key Observations :
- Lipophilicity : The target compound’s 3-Cl-4-MePh group provides moderate lipophilicity, whereas the 4-EtPh analog () has higher steric hindrance. The sulfanyl derivative () is more polar due to the S-atom.
- Electronic Effects : Chlorine on the benzothiazine core () may withdraw electron density, affecting reactivity compared to the target’s phenyl-substituted Cl.
- Conformational Flexibility : Piperidine and thiazinane rings () exhibit distinct puckering behaviors, analyzed via Cremer-Pople coordinates (see Section 2.3) .
Ring Puckering and Conformational Analysis
The benzothiazine and piperidine rings’ puckering impacts binding interactions:
- Benzothiazine Core : Planarity is disrupted by substituents. The 6-Cl analog () may induce slight out-of-plane distortion, quantified via Cremer-Pople parameters (e.g., amplitude $ q \approx 0.2–0.3 $ Å for moderate puckering) .
- Piperidine Ring : The target’s piperidine-1-carbonyl group adopts a chair conformation (common in small molecules), stabilizing the carbonyl’s orientation for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
